In-Depth Technical Guide: Physical and Chemical Properties of 1-(Ethylthio)decane
In-Depth Technical Guide: Physical and Chemical Properties of 1-(Ethylthio)decane
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist
Executive Summary
1-(Ethylthio)decane (CAS: 19313-61-2), commonly referred to as ethyl decyl sulfide, is an asymmetric, linear dialkyl thioether. Characterized by a highly lipophilic ten-carbon aliphatic chain coupled with a reactive sulfur center, this compound serves as a critical intermediate in advanced organic synthesis, a stabilizing additive in polymer chemistry, and a specialized collector in metallurgical flotation. This whitepaper provides a comprehensive analysis of its physical properties, mechanistic reactivity, and field-proven experimental protocols, designed to ensure rigorous, self-validating laboratory workflows.
Chemical Identity and Quantitative Physical Properties
Understanding the baseline physical properties of 1-(ethylthio)decane is essential for predicting its behavior in biphasic reactions, chromatographic separations, and formulation matrices. The thermodynamic and physical data are summarized in Table 1, supported by chemical property databases1[1] and thermodynamic handbooks 2[2].
Table 1: Physical and Chemical Properties of 1-(Ethylthio)decane
| Property | Value / Description |
| IUPAC Name | 1-(Ethylthio)decane |
| Common Synonyms | Ethyl decyl sulfide, N-decyl ethyl sulfide |
| CAS Registry Number | 19313-61-2 |
| Molecular Formula | C₁₂H₂₆S |
| Molecular Weight | 202.40 g/mol |
| Boiling Point | ~265.9 °C at 760 mmHg |
| Density | 0.841 g/cm³ at 25 °C |
| Appearance | Colorless to pale yellow liquid |
| Solubility Profile | Soluble in DCM, hexane, EtOAc; Insoluble in water |
Structural and Electronic Characteristics
The chemical behavior of 1-(ethylthio)decane is governed by the thioether (sulfide) linkage. The sulfur atom possesses two lone pairs of electrons residing in relatively diffuse 3p orbitals, making it highly polarizable and nucleophilic.
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Steric Environment: The ethyl group provides minimal steric hindrance, allowing facile access for electrophiles (e.g., oxidants, alkyl halides) to attack the sulfur center.
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Lipophilicity: The unbranched decyl chain imparts significant hydrophobicity. This structural duality (a polarizable, reactive head group and a highly lipophilic tail) dictates its utility in phase-transfer catalysis, lipid-based drug delivery, and surface-active applications.
Chemical Reactivity and Mechanistic Pathways
Stepwise Oxidation
Thioethers undergo sequential oxidation to sulfoxides and subsequently to sulfones. The first oxidation step to 1-(ethylsulfinyl)decane is rapid due to the high electron density on the sulfur atom. The second oxidation step to 1-(ethylsulfonyl)decane is significantly slower because the electron-withdrawing nature of the newly formed sulfinyl group depletes electron density from the sulfur center.
Figure 1: Stepwise oxidation pathway of 1-(ethylthio)decane to sulfoxide and sulfone.
Sulfonium Ion Formation
Alkylation of 1-(ethylthio)decane with potent electrophiles (e.g., methyl iodide) yields a sulfonium salt. Because the starting sulfide is asymmetric, alkylation generates a chiral sulfonium center, which can be utilized as a precursor in specialized Corey-Chaykovsky epoxidation reactions.
Experimental Protocols: Self-Validating Workflows
As a Senior Application Scientist, I emphasize the necessity of self-validating systems —protocols that incorporate built-in chemical checks to confirm success before proceeding to the next step.
Protocol 1: Controlled Oxidation to 1-(Ethylsulfinyl)decane
Causality & Design: Dichloromethane (DCM) is selected as the solvent because it readily dissolves both the highly lipophilic decyl chain and the oxidant without participating in the reaction. The temperature is strictly maintained at 0 °C to kinetically trap the reaction at the sulfoxide stage, preventing over-oxidation to the sulfone.
Step-by-Step Methodology:
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Dissolution: Dissolve 10 mmol of 1-(ethylthio)decane in 30 mL of anhydrous DCM in a round-bottom flask. Cool the mixture to 0 °C using an ice-water bath.
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Oxidant Addition: Dissolve 10.5 mmol (1.05 eq) of meta-chloroperoxybenzoic acid (mCPBA) in 20 mL of DCM. Add this solution dropwise over 30 minutes via an addition funnel to prevent thermal runaway.
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Reaction Monitoring (Self-Validation Check 1): Aliphatic sulfides lack a strong UV chromophore. Monitor the reaction via Thin Layer Chromatography (TLC). Validation: Dip the TLC plate in a KMnO₄ stain and heat. The starting sulfide will appear as a rapidly migrating yellow/brown spot (due to immediate oxidation by KMnO₄). The reaction is complete when this high-R_f spot disappears, replaced by a lower-R_f sulfoxide spot.
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Quenching (Self-Validation Check 2): Add 20 mL of saturated aqueous Na₂S₂O₃ to the flask and stir vigorously for 15 minutes. Validation: Spot the aqueous phase on starch-iodide paper; the absence of a blue/black color validates the complete destruction of residual peroxides, ensuring safe downstream processing.
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Extraction: Wash the organic layer with saturated NaHCO₃ (3 × 20 mL) to remove meta-chlorobenzoic acid byproduct, followed by brine. Dry over anhydrous Na₂SO₄.
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Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography (Hexane/EtOAc gradient).
Figure 2: Self-validating experimental workflow for the controlled oxidation of thioethers.
Industrial and Pharmaceutical Applications
Polymer Chemistry: Isocyanate Stabilization
Crude isocyanates, critical precursors for polyurethane synthesis, are highly susceptible to discoloration and structural degradation during long-term storage due to radical formation and auto-oxidation. 1-(Ethylthio)decane is utilized as a potent stabilizing additive. The thioether moiety acts as a radical scavenger and mild reducing agent, preventing the oxidative degradation of the isocyanate matrix 3[3].
Figure 3: Role of 1-(ethylthio)decane in stabilizing crude isocyanate compositions.
Mineral Processing: Froth Flotation
In metallurgical engineering, dialkyl sulfides such as ethyl decyl sulfide are deployed within novel collector compositions for froth flotation. The nucleophilic sulfur atom selectively coordinates with transition metal ores, while the lipophilic decyl chain renders the mineral surface hydrophobic. This mechanism facilitates the attachment of the ore to air bubbles, enabling highly efficient extraction and separation4[4].
Pharmaceutical Intermediates and Drug Delivery
For drug development professionals, the structural motif of 1-(ethylthio)decane—a long aliphatic chain coupled with a reactive thioether—makes it an excellent synthetic precursor for Lipid Nanoparticles (LNPs) and lipophilic prodrugs. The ability to reversibly oxidize the sulfur center allows for the design of stimuli-responsive drug delivery systems where polarity can be tuned dynamically in response to the oxidative environment of target tissues.
Conclusion
1-(Ethylthio)decane is a versatile and highly functional thioether. Its unique combination of a reactive, polarizable sulfur center and a strongly lipophilic decyl chain enables its broad applicability across polymer stabilization, mineral extraction, and pharmaceutical synthesis. By adhering to the mechanistically grounded, self-validating protocols outlined in this guide, researchers can reliably harness its chemical properties for advanced material and drug development.
References
- Title: Decane, 1-(ethylthio)
- Title: WO2018070540A1 - Isocyanate composition, production method for isocyanate composition, and production method for isocyanate polymer Source: Google Patents URL
- Title: AU576422B2 - Novel collector composition for froth flotation Source: Google Patents URL
- Source: scribd.
Sources
- 1. Decane, 1-(ethylthio)- Price from Supplier Brand Dayang Chem (Hangzhou) Co., Ltd. on Chemsrc.com [chemsrc.com]
- 2. scribd.com [scribd.com]
- 3. WO2018070540A1 - Isocyanate composition, production method for isocyanate composition, and production method for isocyanate polymer - Google Patents [patents.google.com]
- 4. AU576422B2 - Novel collector composition for froth flotation - Google Patents [patents.google.com]
